

An In-Depth Technical Guide to Bioconjugation with Azido-PEG12-NHS Ester

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Compound of Interest		
Compound Name:	Azido-PEG12-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG12-NHS ester**, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostic development. We will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its application.

Introduction to Azido-PEG12-NHS Ester

Azido-PEG12-NHS ester is a versatile chemical tool that features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a 12-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique structure allows for a two-step sequential or orthogonal conjugation strategy.

The NHS ester moiety reacts efficiently with primary amines, such as the lysine residues found on the surface of proteins, to form stable amide bonds.[4][5][6] This reaction is highly selective and proceeds readily at physiological to slightly alkaline pH.[4][6][7]

The azide group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[8][9] The azide can react with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cycloactynes like DBCO or BCN in strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[3][8][10]



The PEG12 spacer is a hydrophilic and flexible linker that enhances the solubility of the resulting conjugate in aqueous media, reduces potential immunogenicity, and provides spatial separation between the conjugated molecules.[3][11]

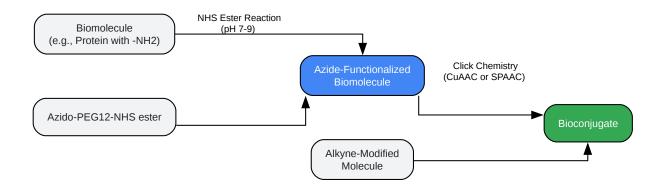
Chemical Properties and Data

A summary of the key quantitative data for **Azido-PEG12-NHS ester** is presented below.

Property	Value	References
Molecular Weight	740.79 g/mol	[8][11][12]
Chemical Formula	C31H56N4O16	[8][11][12]
Purity	Typically >95% or >98%	[10]
Spacer Arm Length	47.2 Å	[11]
Solubility	Soluble in DMSO, DMF, DCM	[10]
Storage Conditions	-20°C, sealed from moisture	[5][7][8]

Mechanism of Action and Reaction Workflow

The bioconjugation process using **Azido-PEG12-NHS ester** typically involves a two-stage reaction. First, the NHS ester reacts with a primary amine on a biomolecule. Second, the azide group is used for a subsequent click chemistry reaction.



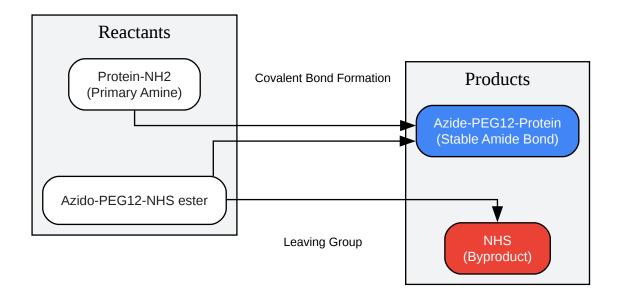
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Caption: General workflow for bioconjugation using Azido-PEG12-NHS ester.

NHS Ester Reaction with Primary Amines

The first step involves the reaction of the NHS ester with a primary amine-containing molecule, such as a protein or an amine-modified oligonucleotide.[4][10]



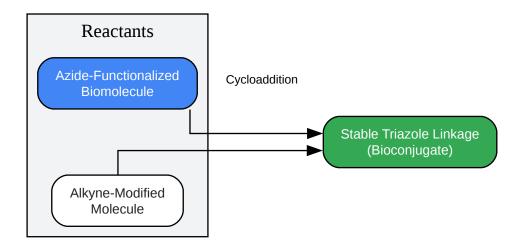
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Caption: Reaction of Azido-PEG12-NHS ester with a primary amine.

Azide Reaction via Click Chemistry

Once the biomolecule is functionalized with the azide group, it can be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne.





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Caption: Azide-alkyne click chemistry reaction for bioconjugation.

Experimental Protocols

The following are detailed methodologies for the key experiments involving **Azido-PEG12-NHS** ester.

Protocol 1: Azide Labeling of a Protein

This protocol describes the functionalization of a protein with azide groups using **Azido-PEG12-NHS** ester.

Materials:

- Protein of interest (1-10 mg/mL)
- Azido-PEG12-NHS ester
- Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[5]
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]
- Desalting columns or dialysis cassettes for purification[5]
- Quenching Buffer (e.g., Tris-HCl)[5]



Procedure:

- Reagent Preparation:
 - Equilibrate the vial of Azido-PEG12-NHS ester to room temperature before opening to prevent moisture condensation.[5][7]
 - Immediately before use, prepare a 10 mM stock solution of Azido-PEG12-NHS ester in anhydrous DMSO or DMF.[5] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[5][7]
 - Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[5]
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the Azido-PEG12-NHS ester stock solution to the
 protein solution.[5][13] The optimal molar ratio should be determined empirically for each
 specific protein.[5]
 - Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed
 10% of the total reaction volume.[5]
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][14]
- Purification:
 - Remove the excess, unreacted Azido-PEG12-NHS ester and the NHS byproduct using a
 desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5][13]
- Characterization (Optional):
 - The degree of labeling (DoL), which is the average number of azide groups per protein, can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the azide-labeled protein with a fluorescently-labeled alkyne and measuring the absorbance.

Quantitative Parameters for Protein Labeling:



Parameter	Recommended Range	Notes	References
Molar Excess of NHS Ester	10-20 fold	Highly dependent on protein concentration and desired DoL.	[5][13]
Reaction pH	7.0 - 9.0	Optimal pH is typically between 8.3 and 8.5.	[4][6]
Reaction Time	30-60 min (RT) or 2 hours (on ice)	Longer incubation does not necessarily increase efficiency due to hydrolysis.	[5][14]
Typical DoL (for IgG)	4-6 linkers per antibody	Achieved with a 20- fold molar excess for a 1-10 mg/mL antibody solution.	[5]

Protocol 2: Click Chemistry Conjugation (SPAAC)

This protocol outlines the conjugation of the azide-labeled protein to a DBCO-functionalized molecule.

Materials:

- Azide-labeled protein (from Protocol 1)
- DBCO-functionalized molecule of interest
- Reaction buffer (e.g., PBS)

Procedure:

- Reagent Preparation:
 - Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).



Conjugation Reaction:

- Add a 1.5- to 3-fold molar excess of the DBCO-functionalized molecule to the azidelabeled protein solution.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or LC-MS.

Purification:

 Remove the excess, unreacted DBCO-functionalized molecule using size-exclusion chromatography (SEC) or dialysis, depending on the size of the molecule.

Applications in Research and Drug Development

Azido-PEG12-NHS ester is a valuable tool in various applications:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
- PROTACs (Proteolysis Targeting Chimeras): It serves as a linker to connect a target protein-binding ligand and an E3 ligase ligand in the synthesis of PROTACs, which induce targeted protein degradation.[8][12]
- Diagnostic Imaging and Probes: Fluorophores, quantum dots, or other imaging agents can be conjugated to biomolecules for use in various assays and in vivo imaging.[1]
- Surface Modification: It is used to functionalize nanoparticles, polymers, and other materials for biomedical applications.[1][15]

Conclusion

Azido-PEG12-NHS ester is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of diverse molecules. Its hydrophilic PEG spacer, aminereactive NHS ester, and azide group for click chemistry make it an indispensable tool for researchers and professionals in the fields of drug development, diagnostics, and materials science. The protocols and data provided in this guide offer a solid foundation for the successful application of this reagent in a wide range of bioconjugation strategies.



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